molecular formula C10H8N2OS B2874988 1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one CAS No. 1209295-98-6

1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one

Cat. No.: B2874988
CAS No.: 1209295-98-6
M. Wt: 204.25
InChI Key: QYGSUBZGHQZGEV-UHFFFAOYSA-N
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Description

1-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one is a heterocyclic compound featuring a thiazole ring substituted at the 2-position with a pyridin-4-yl group and at the 5-position with an acetyl group. This structure combines aromatic nitrogen-containing rings (pyridine and thiazole), which are frequently exploited in medicinal chemistry for their electronic and steric properties.

Properties

IUPAC Name

1-(2-pyridin-4-yl-1,3-thiazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c1-7(13)9-6-12-10(14-9)8-2-4-11-5-3-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGSUBZGHQZGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(S1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one typically involves the condensation of 4-pyridinecarboxaldehyde with thiosemicarbazide, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of acidic or basic catalysts and heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.

    Industry: Utilized in the development of dyes, pigments, and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to interfere with DNA synthesis and repair mechanisms is of particular interest.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituent Comparisons
Compound Name Substituents (Thiazole Positions) Molecular Formula Key Properties/Applications References
Target Compound 2-(Pyridin-4-yl), 5-acetyl C10H8N2OS Potential biological activity
1-(2-Phenyl-1,3-thiazol-5-yl)ethan-1-one 2-Phenyl, 5-acetyl C11H9NOS Higher lipophilicity; lower polarity
1-[2-(4-Fluoroanilino)-1,3-thiazol-5-yl]ethan-1-one 2-(4-Fluoroanilino), 5-acetyl C11H10FN3OS Hydrogen bonding via -NH; MP: 217–219°C
1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one 4-Methyl, 2-isopropyl, 5-acetyl C9H13NOS Increased steric hindrance; liquid form
1-(2-Methylpyridin-4-yl)ethan-1-one Pyridine substituent (no thiazole) C8H9NO Simpler structure; lower molecular weight
Key Observations :
  • Electronic Effects : The pyridin-4-yl group in the target compound introduces electron-withdrawing characteristics, enhancing electrophilicity at the acetyl group compared to phenyl or alkyl substituents.
  • Steric Considerations : Bulky substituents (e.g., isopropyl in ) reduce reactivity in sterically sensitive reactions, whereas smaller groups (e.g., methyl in ) favor synthetic accessibility.
  • Physicochemical Properties: The 4-fluoroanilino derivative exhibits a higher melting point (217–219°C) due to intermolecular hydrogen bonding, contrasting with the liquid state of the isopropyl-substituted analogue.

Biological Activity

1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, antitumor, and anti-inflammatory effects, supported by recent research findings and case studies.

Molecular Structure
The compound's IUPAC name is 1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one, with a molecular formula of C9H8N2SC_9H_8N_2S and a molecular weight of 180.24 g/mol. Its structure features a thiazole ring fused with a pyridine moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to 1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one have demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NamePathogenMIC (mg/mL)
1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-oneS. aureus0.0039
1-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]ethanamineE. coli0.025

Antitumor Activity

Thiazole derivatives have been extensively studied for their antitumor properties. Research indicates that compounds containing the thiazole ring can inhibit tumor growth by inducing apoptosis in cancer cells. For example, specific analogues have shown cytotoxic effects against various cancer cell lines with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Case Study: Antitumor Efficacy
A study evaluated the antitumor activity of thiazole derivatives on Jurkat T cells and HT-29 colorectal cancer cells. The results demonstrated that certain thiazole compounds exhibited significant cytotoxicity, with IC50 values below that of doxorubicin in both cell lines .

Anti-inflammatory Effects

Thiazoles are also recognized for their anti-inflammatory properties. Compounds similar to 1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes them potential candidates for treating inflammatory diseases such as arthritis and other chronic conditions .

Structure–Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural features. SAR studies suggest that modifications at specific positions on the thiazole or pyridine rings can enhance or diminish biological activity. For instance, substituents at the N-1 and C-3 positions of the thiazole ring play critical roles in determining the compound's efficacy against various biological targets .

Table 2: Structure–Activity Relationship Insights

PositionSubstituent TypeEffect on Activity
N-1Methyl groupIncreased potency
C-3HalogenEnhanced selectivity
C-5Alkoxy groupBroadened spectrum

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